![molecular formula C32H25NP2 B14251557 Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- CAS No. 213920-86-6](/img/structure/B14251557.png)
Benzenamine, N-[bis(diphenylphosphino)ethenylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- is a complex organic compound that contains 60 atoms, including 25 hydrogen atoms, 32 carbon atoms, 1 nitrogen atom, and 2 phosphorus atoms . This compound is notable for its unique structure, which includes a benzenamine core and a bis(diphenylphosphino)ethenylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- typically involves the reaction of benzenamine with bis(diphenylphosphino)ethenylidene under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phosphine oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This binding can influence the reactivity and stability of the metal center, thereby affecting the overall reaction pathway .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N-[bis(diphenylphosphino)methylidene]
- Benzenamine, N-[bis(diphenylphosphino)propylidene]
Uniqueness
Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- is unique due to its specific ethenylidene group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in certain catalytic and coordination chemistry applications .
Properties
CAS No. |
213920-86-6 |
|---|---|
Molecular Formula |
C32H25NP2 |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
2,2-bis(diphenylphosphanyl)-N-phenylethenimine |
InChI |
InChI=1S/C32H25NP2/c1-6-16-27(17-7-1)33-26-32(34(28-18-8-2-9-19-28)29-20-10-3-11-21-29)35(30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-25H |
InChI Key |
IMAUMJZYWAAMJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C=C(P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


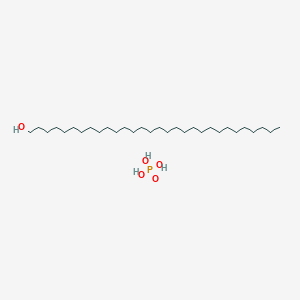

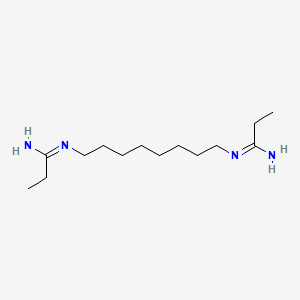
![Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide](/img/structure/B14251493.png)
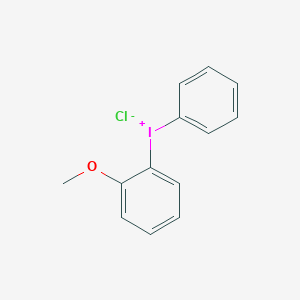
![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
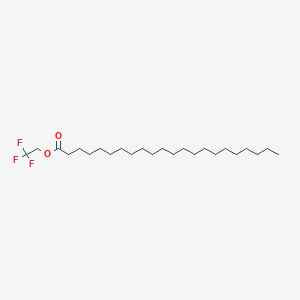
![2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14251520.png)
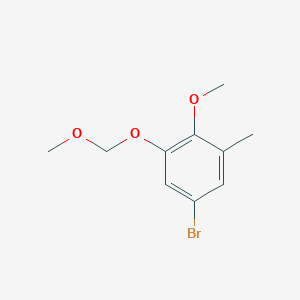
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
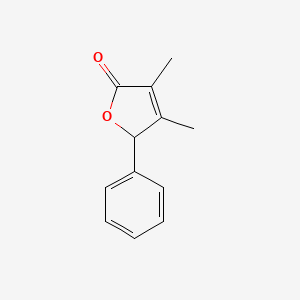
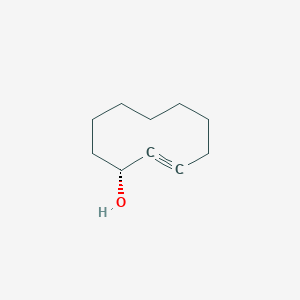
![Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo-](/img/structure/B14251565.png)
